Cas no 95-69-2 (4-Chloro-2-methylaniline)

4-Chloro-2-methylaniline structure
4-Chloro-2-methylaniline structure
商品名:4-Chloro-2-methylaniline
CAS番号:95-69-2
MF:C7H8ClN
メガワット:141.598120689392
MDL:MFCD00007842
CID:34810
PubChem ID:7251

4-Chloro-2-methylaniline 化学的及び物理的性質

名前と識別子

    • 4-Chloro-2-methylaniline
    • 4-Chloro-o-Toluidine
    • fast red TR base
    • 2-Amino-5-chlorotoluene
    • 2-AMINO-5-CHLORTOLUENE
    • 2-methyl-4-chloroaniline
    • 1-AMINO-4-CHLORO-6-METHYLBENZENE
    • 4-Chloro-6-methylaniline
    • 4-CHLORO-O-METHYLANILINE
    • 4-chloro-2-methylbenzenamine
    • 1-amino-2-methyl-4-chlorobenzene
    • 2-methyl-4-chloro-aniline
    • 4-CHLOR-2-METHYLANILIN
    • 5-chloro-2-amino-toluene
    • BENZENAMINE,4-CHLORO-2-METHYL-
    • Deval Red TR
    • devalredk
    • Fast Red TR
    • fastredtr11
    • Ipsilon
    • N-(4-chloro-2-methylphenyl)picolinamide
    • p-chloro-o-methylaniline
    • RED TR BASE
    • redbasentr
    • 5-Chloro-2-aminotoluene
    • azoene fast red tr base
    • Benzenamine, 4-chloro-2-methyl-
    • p-Chloro-o-toluidine
    • Kambamine Red TR
    • 4-Chloro-2-toluidine
    • Deval Red K
    • Red Base NTR
    • Red Base Ciba IX
    • Red Base Irga IX
    • Kako Red TR Base
    • Fast Red Base TR
    • o-Toluidine, 4-chloro-
    • Daito Red Base TR
    • Fast Red Tr11
    • Fast Red TRO Base
    • Mitsui Red TR Base
    • Fast Red 5CT Base
    • 4-Chloro-2-methylbenzenamine (ACI)
    • o-Toluidine, 4-chloro- (8CI)
    • (4-Chloro-2-methylphenyl)amine
    • 2-Methyl-4-chlorobenzenamine
    • 3-Chloro-6-aminotoluene
    • Fast Red TR-T Base
    • NSC 4979
    • Sanyo Fast Red TR Base
    • 4-Chloro-2-methylaniline,98%
    • MDL: MFCD00007842
    • インチ: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
    • InChIKey: CXNVOWPRHWWCQR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C)C(N)=CC=1
    • BRN: 878505

計算された属性

  • せいみつぶんしりょう: 141.03500
  • どういたいしつりょう: 141.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 94.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 26
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: フレーク状に結晶化して茶色の液体になる。
  • 密度みつど: 1.19 g/mL at 25 °C(lit.)
  • ゆうかいてん: 24-27 °C (lit.)
  • ふってん: 241 °C(lit.)
  • フラッシュポイント: 華氏度:255.2°f
    摂氏度:124°c
  • 屈折率: n20/D 1.583(lit.)
  • PSA: 26.02000
  • LogP: 2.81180
  • FEMA: 3596
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

4-Chloro-2-methylaniline セキュリティ情報

  • 記号: GHS06 GHS08 GHS09
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H301,H311,H331,H341,H350,H410
  • 警告文: P201,P261,P273,P280,P301+P310,P311
  • 危険物輸送番号:UN 2239 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 45-23/24/25-50/53-68
  • セキュリティの説明: S53-S45-S60-S61
  • 福カードFコード:8-10
  • RTECS番号:XU5000000
  • 危険物標識: T N
  • 危険レベル:6.1
  • リスク用語:R23/24/25; R45; R50/53; R68
  • 包装グループ:III
  • セキュリティ用語:6.1(b)
  • 包装等級:III
  • ちょぞうじょうけん:Store at room temperature

4-Chloro-2-methylaniline 税関データ

  • 税関コード:2921430090
  • 税関データ:

    中国税関コード:

    2921430090

    概要:

    2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)

    要約:

    HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Chloro-2-methylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19546-5.0g
4-chloro-2-methylaniline
95-69-2 97%
5.0g
$29.0 2023-07-07
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0423689635-100g
4-Chloro-2-methylaniline
95-69-2 96%(GC)
100g
¥ 611.8 2024-07-20
abcr
AB251468-100 g
4-Chloro-2-methylaniline, 95%; .
95-69-2 95%
100g
€126.60 2023-05-20
Cooke Chemical
A2351612-500g
4-Chloro-2-methylaniline
95-69-2 98%
500g
RMB 960.00 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C805257-25g
4-Chloro-2-methylaniline
95-69-2 98%
25g
¥99.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C805257-5g
4-Chloro-2-methylaniline
95-69-2 98%
5g
¥31.00 2022-09-02
Life Chemicals
F1995-0194-5g
4-Chloro-2-methylaniline
95-69-2 95%+
5g
$60.0 2023-11-21
TRC
C349800-25g
4-Chloro-2-methylaniline
95-69-2
25g
$ 80.00 2022-04-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019761-500g
4-Chloro-2-methylaniline
95-69-2 98%
500g
¥1186 2024-07-19
Apollo Scientific
OR17861-250g
4-Chloro-2-methylaniline
95-69-2
250g
£72.00 2025-02-19

4-Chloro-2-methylaniline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ;  1 min, rt
リファレンス
C-H chlorination of (hetero)anilines via photo/organo co-catalysis
Xie, Wuchen; Wang, Meng; Yang, Siyu; Chen, Yadong; Feng, Jie; et al, Organic & Biomolecular Chemistry, 2022, 20(26), 5319-5324

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Chloramine-T Solvents: Ethanol ,  Water ;  35 °C
リファレンス
Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures.
Satyadev, T. N. V. S. S.; Syama Sundar, B.; Radhakrishnamurti, P. S., IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Nitric acid ,  Hydrogen peroxide Catalysts: Tungsten oxide (WO3) ,  Silica (propylamine-functionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 3, 298 K
リファレンス
Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides
Saikia, L.; Rajesh, M.; Srinivas, D.; Ratnasamy, P., Catalysis Letters, 2010, 137(3-4), 190-201

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 2.5, 298 K
リファレンス
Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations
Srinivas, Darbha; Saikia, Lakshi, Catalysis Surveys from Asia, 2008, 12(2), 114-130

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Chloroform
リファレンス
The self oxidation reduction of N-arylhydroxylamines
Yang, Chia Hsi; Lin, You Chung, Journal of the Chinese Chemical Society (Taipei, 1987, 34(1), 19-24

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ;  10 °C; 10 min, 10 °C; 10 °C → rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
リファレンス
Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximes
Korkmaz, Adem, Journal of the Iranian Chemical Society, 2021, 18(11), 3119-3125

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ;  4 h, rt
リファレンス
Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines
Kumar, Puneet; Verma, Saumya; Rathi, Komal; Chandra, Dinesh; Prakash Verma, Ved ; et al, European Journal of Organic Chemistry, 2022, 2022(27),

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
リファレンス
One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilines
Bartoli, Giuseppe; Bosco, Marcella; Dal Pozzo, Renato; Petrini, Marino, Tetrahedron, 1987, 43(18), 4221-6

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ;  4 h, rt
リファレンス
Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous media
Yadav, J. S.; Reddy, B. V. S.; Satheesh, G.; Rao, K. Raghavender, Chemistry Letters, 2005, 34(3), 340-341

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic amines
Gassman, Paul G.; Gruetzmacher, Gordon D., Journal of the American Chemical Society, 1974, 96(17), 5487-95

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) ,  Nickel (starch-capped with iron oxide) Solvents: Water ;  50 min, rt
リファレンス
Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromatics
Rathore, Puran Singh; Patidar, Rajesh; Shripathi, T.; Thakore, Sonal, Catalysis Science & Technology, 2015, 5(1), 286-295

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ;  2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ;  30 min, rt
リファレンス
Nitroarene reduction using Raney nickel alloy with ammonium chloride in water
Bhaumik, Kankan; Akamanchi, K. G., Canadian Journal of Chemistry, 2003, 81(3), 197-198

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol ,  Water ;  10 min, 0 °C; 1.5 h, 50 °C
リファレンス
PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenes
Feng, Yi-Si; Ma, Jing-Jing; Kang, Yu-Mei; Xu, Hua-Jian, Tetrahedron, 2014, 70(36), 6100-6105

ごうせいかいろ 14

はんのうじょうけん
リファレンス
The preparation of 14C-chlorophenamidine-base
Guan, Yuanmei; Lu, Liyi; Wang, Xiulan; Ma, Xinxuan, Yuanzineng Nongye Yingyong, 1986, (3), 49-51

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
リファレンス
Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure
Daskapan, Tahir ; Korkmaz, Adem, Journal of Chemical Sciences (Berlin, 2022, 134(4),

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ;  6 h, reflux
リファレンス
Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles
Yang, Xue-Yan; Zhao, Hong-Yi; Mao, Shuai; Zhang, San-Qi, Synthetic Communications, 2018, 48(20), 2708-2714

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ;  24 h, 25 °C
リファレンス
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory
Zhu, Chen; Li, Gongqiang; Ess, Daniel H.; Falck, John R.; Kurti, Laszlo, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ;  10 °C; 0.5 h, 10 °C
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron ,  Hydrochloric acid Solvents: Water ;  10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ;  pH 8 - 9
リファレンス
Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene
He, Ermei; Jiang, Rishan, Huaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Stereoselectivity in central analgesic action of tocainide and its analogs
Franchini, Carlo; Noja, Francesca Chiaia; Corbo, Filomena; Lentini, Giovanni; Tortorella, Vincenzo; et al, Chirality, 1993, 5(3), 135-42

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  2 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; Zhou, Zhe ; Kwon, Doo-Hyun; Coombs, James; Jones, Steven; et al, Nature Chemistry, 2017, 9(7), 681-688

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium borohydride ;  2 h, rt
1.3 Reagents: Water ;  rt
リファレンス
Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides
van der Werf, Angela; Selander, Nicklas, Organic Letters, 2015, 17(24), 6210-6213

ごうせいかいろ 22

はんのうじょうけん
リファレンス
Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in water
Fishbein, James C.; McClelland, Robert A., Canadian Journal of Chemistry, 1996, 74(7), 1321-1328

ごうせいかいろ 23

はんのうじょうけん
リファレンス
A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesis
Atta-Ur-Rahman; Firdous, Sadiqa, Journal of the Chemical Society of Pakistan, 1981, 3(1), 31-3

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ;  4 h, 40 °C
リファレンス
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids
Wang, Han; Wen, Kun; Nurahmat, Nurbiya; Shao, Yan; Zhang, He; et al, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ,  Methanol ;  2 h, 2 MPa, 60 °C
リファレンス
In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes
Zhuang, Xiuzheng; Liu, Jianguo; Zhong, Shurong; Ma, Longlong, Sustainable Chemistry and Pharmacy, 2022, 29,

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperature
Korkmaz, Adem; Duran, Serdar, Synthetic Communications, 2021, 51(14), 2077-2087

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid ,  Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
リファレンス
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity
Reddy, M. Thirupalu; Reddy, V. Hanuman; Reddy, R. Chenna Krishna; Reddy, V. Krishna; Reddy, Y. V. Rami, Pharma Chemica, 2014, 6(6), 411-417

4-Chloro-2-methylaniline Raw materials

4-Chloro-2-methylaniline Preparation Products

4-Chloro-2-methylaniline サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:95-69-2)4-Chloro-2-methylaniline
注文番号:sfd22015
在庫ステータス:in Stock
はかる:200KG
清らかである:99%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally

4-Chloro-2-methylaniline 関連文献

4-Chloro-2-methylanilineに関する追加情報

Introduction to 4-Chloro-2-methylaniline (CAS No. 95-69-2)

4-Chloro-2-methylaniline, also known by its CAS number 95-69-2, is a versatile organic compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its aromatic structure, featuring a benzene ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, along with an amino group. The unique combination of these functional groups endows 4-Chloro-2-methylaniline with a range of chemical properties that make it an important intermediate in various synthetic processes.

In recent years, the study of 4-Chloro-2-methylaniline has gained considerable attention due to its potential in the development of novel drugs and materials. Researchers have explored its reactivity and derivatization potential, leading to the synthesis of a wide array of compounds with diverse biological activities. For instance, 4-Chloro-2-methylaniline has been used as a starting material in the synthesis of antifungal agents, anticancer drugs, and other pharmaceuticals.

The chemical structure of 4-Chloro-2-methylaniline allows for facile functionalization through various chemical reactions. One notable application is its use in the preparation of dyes and pigments. The presence of the amino group makes it an excellent substrate for diazotization reactions, which are crucial in the synthesis of azo dyes. These dyes find extensive use in the textile and printing industries due to their vibrant colors and stability.

In the pharmaceutical industry, 4-Chloro-2-methylaniline has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The ability to modify the structure of 4-Chloro-2-methylaniline through substitution reactions allows for fine-tuning of pharmacological properties, enhancing drug efficacy and reducing side effects.

The environmental impact of chemicals is an increasingly important consideration in their development and application. Research on the biodegradability and ecotoxicity of 4-Chloro-2-methylaniline has shown that it can be metabolized by certain microorganisms under specific conditions. This finding is significant for ensuring sustainable practices in chemical manufacturing and waste management.

Safety is another critical aspect when handling 4-Chloro-2-methylaniline. While it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during laboratory work involving this compound. Additionally, adequate ventilation is essential to prevent inhalation of vapors.

The physical properties of 4-Chloro-2-methylaniline, including its melting point (70-71°C) and boiling point (195°C), make it suitable for various industrial processes. Its solubility in organic solvents like ethanol and acetone facilitates its use in synthetic reactions and purification steps. These properties are crucial for optimizing reaction conditions and ensuring high yields in large-scale production.

In conclusion, 4-Chloro-2-methylaniline (CAS No. 95-69-2) is a valuable compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and reactivity make it an essential intermediate in the synthesis of dyes, pigments, and bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.

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